molecular formula C13H14N4 B2934247 N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine CAS No. 1340896-19-6

N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

Cat. No. B2934247
CAS RN: 1340896-19-6
M. Wt: 226.283
InChI Key: YTPQWVKYOGDMTB-UHFFFAOYSA-N
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Description

“N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine” is a compound that belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a study describes the synthesis and structure–activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives . The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the appropriate amines were dissolved in isopropanol, and conc HCl was added. The mixtures were refluxed for 12–48 h, allowed to reach room temperature, and water was added to precipitate out the products . Another study describes the synthetic routes for similar compounds .

Scientific Research Applications

Synthesis and Chemical Properties

Intramolecular Cycloadditions : The compound has been utilized in intramolecular inverse electron-demand [4+2] cycloadditions, comparing solvents like sulfolane and trifluorotoluene to achieve higher yields. This study underscores the compound's role in synthesizing complex heterocyclic structures, indicating its importance in organic synthesis and the design of new materials (Donnard et al., 2017).

Palladium-Catalyzed Synthesis : N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine derivatives have been synthesized using palladium catalysis, showcasing the method's efficiency in creating new heterocyclic compounds. This highlights the compound's versatility and its potential application in developing pharmaceuticals and materials science (El-Deeb et al., 2008).

Biological Activity

Metal Complexes and Anticancer Activity : The compound has been part of studies to create metal complexes with potential anticancer activities. These complexes, involving palladium (Pd) and platinum (Pt), were investigated for their structure and biological activities, demonstrating the compound's application in developing new anticancer agents (Ghani & Mansour, 2011).

properties

IUPAC Name

N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4/c1-2-7-14-10(4-1)8-15-13-11-5-3-6-12(11)16-9-17-13/h1-2,4,7,9H,3,5-6,8H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPQWVKYOGDMTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CN=C2NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Pyridin-2-ylmethyl)-5H,6H,7H-cyclopenta[D]pyrimidin-4-amine

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